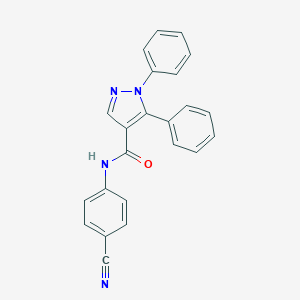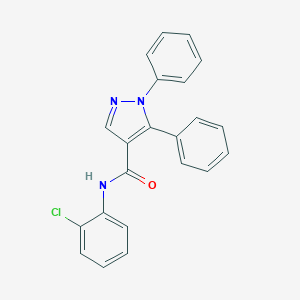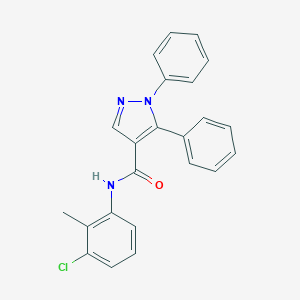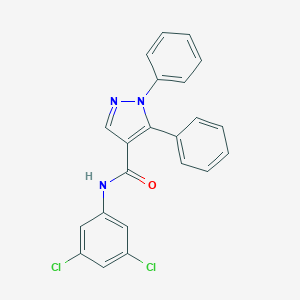![molecular formula C17H13FN4OS B287193 6-[(4-Fluorophenoxy)methyl]-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287193.png)
6-[(4-Fluorophenoxy)methyl]-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(4-Fluorophenoxy)methyl]-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a triazolothiadiazole derivative that has been synthesized using several methods.
Mechanism of Action
The exact mechanism of action of 6-[(4-Fluorophenoxy)methyl]-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been suggested that the compound may act by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines.
Biochemical and physiological effects:
Studies have shown that the compound 6-[(4-Fluorophenoxy)methyl]-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has significant biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever. It has also been shown to inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
The compound 6-[(4-Fluorophenoxy)methyl]-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have significant biological activity. However, it also has some limitations. For example, it may be toxic to certain cell types and may have limited solubility in aqueous solutions.
Future Directions
There are several future directions for research on 6-[(4-Fluorophenoxy)methyl]-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One possible direction is to investigate its potential as a therapeutic agent for various inflammatory and pain-related conditions. Another direction is to explore its potential as an anti-cancer agent. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its synthesis and formulation for use in various applications.
Synthesis Methods
The synthesis of 6-[(4-Fluorophenoxy)methyl]-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been accomplished using various methods. One of the most commonly used methods involves the reaction of 4-methylbenzenethiol with 4-fluorobenzyl bromide in the presence of potassium carbonate, followed by the reaction of the resulting intermediate with 4-methylphenyl-1H-1,2,4-triazole-3-thiol in the presence of copper(I) iodide.
Scientific Research Applications
The compound 6-[(4-Fluorophenoxy)methyl]-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, analgesic, and antipyretic properties. It has also been investigated for its potential use as an anti-cancer agent.
properties
Product Name |
6-[(4-Fluorophenoxy)methyl]-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
Molecular Formula |
C17H13FN4OS |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
6-[(4-fluorophenoxy)methyl]-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H13FN4OS/c1-11-2-4-12(5-3-11)16-19-20-17-22(16)21-15(24-17)10-23-14-8-6-13(18)7-9-14/h2-9H,10H2,1H3 |
InChI Key |
BJNQOXVQTRZYBR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)COC4=CC=C(C=C4)F |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)COC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 4-{[(1,5-diphenyl-1H-pyrazol-4-yl)carbonyl]amino}benzoate](/img/structure/B287110.png)




![1,5-diphenyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B287118.png)

![2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B287120.png)
![1-[(1,5-diphenyl-1H-pyrazol-4-yl)carbonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B287121.png)

![N-(3,5-difluorophenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide](/img/structure/B287130.png)
![2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(4-methoxyphenyl)propanamide](/img/structure/B287131.png)
![N-(3-chlorophenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide](/img/structure/B287133.png)
![N-(2,6-dimethylphenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide](/img/structure/B287134.png)